molecular formula C13H18N2O B3051796 5-Propoxytryptamine CAS No. 3610-40-0

5-Propoxytryptamine

Cat. No.: B3051796
CAS No.: 3610-40-0
M. Wt: 218.29 g/mol
InChI Key: SXHSCDTUUHPMSY-UHFFFAOYSA-N
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Description

5-Propoxytryptamine is a synthetic tryptamine derivative of significant interest in pharmacological and neurochemical research. As part of the tryptamine class, its core structure consists of an indole ring fused to an ethylamine sidechain, with a propoxy substitution at the 5-position of the indole ring . This structural modification is a key area of study in structure-activity relationship (SAR) investigations, as alterations at the 5-position and the amine sidechain are known to profoundly influence a compound's binding affinity and functional activity at various biological targets . Tryptamine-based compounds are primarily investigated for their activity at the serotonergic system. Research on analogous compounds indicates that this compound is expected to act as a serotonin receptor agonist . Its specific research value lies in its potential interaction with various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A), which are critical in regulating neurotransmission, mood, appetite, and sleep-wake cycles . This makes it a potentially valuable tool compound for studying serotonin receptor function and signaling pathways in vitro. The primary applications for this compound are confined to controlled laboratory environments. It is used in receptor binding assays to determine affinity and selectivity profiles, in functional activity studies to characterize agonist or antagonist efficacy, and in explorations of the molecular features required for interaction with trace amine-associated receptors (TAARs) . Researchers utilize this compound to advance the understanding of neuropsychiatric disorders and to elucidate the complex pharmacology of the tryptamine chemical space. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-propoxy-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-7-16-11-3-4-13-12(8-11)10(5-6-14)9-15-13/h3-4,8-9,15H,2,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHSCDTUUHPMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189681
Record name 1H-Indole-3-ethanamine, 5-propoxy-
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Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3610-40-0
Record name 5-Propoxy-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3610-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-ethanamine, 5-propoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-ethanamine, 5-propoxy-
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Synthetic Methodologies for 5 Propoxytryptamine and Its Analogues

Established Synthetic Pathways for Tryptamine (B22526) Core Structures

The tryptamine skeleton is a common structural motif in many biologically active natural products and synthetic compounds. grinnell.edu Several classical and modern synthetic methodologies are employed to construct this indole-based framework.

One of the most common approaches is the Fischer indole (B1671886) synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For tryptamine synthesis, a suitable γ-aminobutyraldehyde derivative is often used. Another widely utilized method is the Reissert indole synthesis , where o-nitrotoluene reacts with diethyl oxalate (B1200264) to form an indole-2-carboxylate (B1230498), which can be further modified to yield the tryptamine structure.

The Madelung synthesis provides a route to indoles through the intramolecular cyclization of N-phenylamides at high temperatures, while the Nenitzescu indole synthesis involves the reaction of a benzoquinone with an enamine. More contemporary methods often focus on transition-metal-catalyzed reactions, which offer greater efficiency and functional group tolerance. acs.org For instance, palladium-catalyzed cross-coupling reactions have been instrumental in developing modular approaches to highly substituted indoles. acs.org

A summary of common synthetic strategies for the tryptamine core is presented below:

Synthesis Name Key Reactants General Description
Fischer Indole SynthesisPhenylhydrazine, Aldehyde/KetoneAcid-catalyzed cyclization.
Reissert Indole Synthesiso-Nitrotoluene, Diethyl oxalateForms an indole-2-carboxylate intermediate.
Madelung SynthesisN-PhenylamideHigh-temperature intramolecular cyclization.
Nenitzescu Indole SynthesisBenzoquinone, EnamineCondensation and cyclization reaction.
Palladium-catalyzed CyclizationsVarious indole precursorsModern, efficient methods for indole formation. acs.org

Alkylation and Functionalization Strategies at the 5-Position

The introduction of a propoxy group at the 5-position of the indole ring is a key step in the synthesis of 5-propoxytryptamine. This is typically achieved through the alkylation of a 5-hydroxyindole (B134679) precursor. The Williamson ether synthesis is a common method, where 5-hydroxytryptamine (serotonin) or a protected derivative is treated with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base.

The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724).

For more complex analogues, other functionalization strategies at the C5 position can be employed. These include electrophilic aromatic substitution reactions on the indole ring, such as nitration or halogenation, followed by nucleophilic substitution or cross-coupling reactions to introduce the desired alkoxy group. For instance, a 5-bromoindole (B119039) derivative can undergo a palladium-catalyzed Buchwald-Hartwig amination or an Ullmann condensation with propanol (B110389) to form the desired ether linkage.

Recent advancements have also explored direct C-H functionalization methods, which offer a more atom-economical approach to introducing substituents at various positions on the indole ring, including C5. acs.org

Derivatization Approaches for the Side Chain Amino Group

Modification of the primary amino group on the tryptamine side chain allows for the synthesis of a wide array of analogues with diverse properties. Common derivatization reactions include alkylation, acylation, and sulfonylation.

N-Alkylation can be achieved through reductive amination, where the primary amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (STAB). This method is effective for introducing one or two alkyl groups. Direct alkylation with alkyl halides can also be used, but may lead to over-alkylation, yielding quaternary ammonium (B1175870) salts.

N-Acylation is readily accomplished by treating the tryptamine with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the resulting acid. This reaction forms an amide linkage. For example, reaction with acetyl chloride yields N-acetyl-5-propoxytryptamine.

N-Sulfonylation involves the reaction of the tryptamine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to form a sulfonamide. These derivatives are often more stable and can have distinct biological activities.

The polar nature of amino acids necessitates derivatization to make them more volatile for analysis by gas chromatography. sigmaaldrich.com This often involves replacing active hydrogens on the amino group with nonpolar moieties. sigmaaldrich.com

Chemoenzymatic Synthesis and Biocatalytic Routes

Chemoenzymatic synthesis combines the advantages of traditional chemical methods with the high selectivity and efficiency of enzymatic catalysis. rsc.org This approach is increasingly being used for the synthesis of tryptamine derivatives. illinois.edunottingham.ac.uk

Enzymes such as tryptophan synthase (TrpS) and tryptophan decarboxylase (TDC) are particularly useful. researchgate.net TrpS can catalyze the formation of tryptophan analogues from various indole substrates, which can then be decarboxylated by TDC to yield the corresponding tryptamines. researchgate.netgoogle.com This two-step, one-pot reaction system allows for the efficient production of a variety of tryptamine derivatives. researchgate.net

Biocatalytic routes often offer high stereoselectivity and regioselectivity, which can be challenging to achieve with purely chemical methods. rsc.org For instance, hydrolases can be used for the kinetic resolution of racemic intermediates, while oxidases can perform selective oxidations. illinois.edu The use of whole-cell biocatalysts is also a promising strategy, as it can eliminate the need for enzyme purification. mdpi.com

A notable example is the use of a 4-hydroxytryptamine (B1209533) kinase from Psilocybe cubensis for the enzymatic phosphorylation of a chemically synthesized precursor to produce 5-methylpsilocybin. nih.gov

Stereoselective Synthesis Considerations

When the tryptamine side chain or substituents on the indole ring introduce chiral centers, stereoselective synthesis becomes a critical consideration. The development of enantiomerically pure tryptamine derivatives is often necessary for studying their specific interactions with biological targets.

Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. These are chiral molecules that are temporarily incorporated into the substrate, influence the stereochemistry of a subsequent reaction, and are then removed. Asymmetric catalysis, using chiral catalysts, is another powerful approach. For example, chiral phosphoric acids have been used to catalyze the enantioselective selenofunctionalization of tryptamine derivatives. beilstein-journals.org

Enzymatic resolutions, as mentioned in the chemoenzymatic section, are also a key strategy for obtaining enantiomerically pure compounds. Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers.

Furthermore, the stereoselective oxidative rearrangement of 2-aryl tryptamine derivatives provides a method for synthesizing C3-quaternary oxindoles. nih.govacs.org

Receptor Binding and Functional Pharmacology of 5 Propoxytryptamine

Serotonin (B10506) Receptor (5-HT) Binding Profiles

Tryptamine (B22526) derivatives are well-known for their interaction with various serotonin (5-HT) receptors, which mediate a wide array of neurological processes. wikipedia.org The nature and affinity of these interactions are heavily influenced by the specific substitutions on the indole (B1671886) ring structure.

Affinity and Selectivity at 5-HT1A ReceptorsThe 5-HT1A receptor is a key target for many psychoactive compounds and is implicated in the modulation of mood and anxiety.wikipedia.orgIt functions as both a presynaptic autoreceptor on serotonin neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus and cortex.nih.govTryptamine-based compounds frequently exhibit affinity for the 5-HT1A receptor.wikipedia.org

While specific binding data (e.g., Kᵢ values) for 5-Propoxytryptamine at the 5-HT1A receptor are not detailed in the reviewed literature, studies on related N,N-diallyltryptamine analogs show that substitutions at the 5-position (such as with a methoxy (B1213986) group) are common among compounds that interact with this receptor. wikipedia.org Research indicates that 5-HT1A receptor activation by some tryptamines can modulate the behavioral effects mediated by other serotonin receptors. wikipedia.org However, without direct experimental screening of this compound, its precise affinity and selectivity profile at the 5-HT1A receptor remain uncharacterized.

Affinity and Selectivity at 5-HT2A ReceptorsThe 5-HT2A receptor, a Gq/G11-coupled receptor, is a primary target for classic psychedelic tryptamines and phenethylamines.reprocell.comIts activation is central to the psychoactive effects of these substances.reprocell.comThe affinity of tryptamine derivatives for the 5-HT2A receptor is highly dependent on their structural characteristics.reprocell.com

For the broader class of 4-alkoxy-phenethylamines, research has shown that extending the length of the alkoxy substituent can increase binding affinity at 5-HT2A receptors. While this pertains to a different substitution pattern, it highlights the sensitivity of the receptor to the nature of the alkoxy group. Specific quantitative binding data for this compound at the 5-HT2A receptor is not available in the examined scientific literature.

Interactions with Other 5-HT Receptor Subtypes (e.g., 5-HT2C, 5-HT3)Beyond the 5-HT1A and 5-HT2A subtypes, tryptamines often interact with a range of other serotonin receptors. The 5-HT2C receptor, which shares structural homology with the 5-HT2A receptor, is another common target.wikipedia.orgTryptamine derivatives can display significant affinity for the 5-HT2C receptor, and like the 5-HT2A subtype, this interaction is sensitive to molecular structure.

The 5-HT3 receptor is distinct from other serotonin receptor families as it is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission. nih.gov Its role includes modulating nausea and vomiting. While some antidepressant and antipsychotic medications interact with 5-HT3 receptors, specific binding data for this compound at this subtype is not documented in the available literature.

Broad Receptorome and Transporter Profiling

To fully understand the pharmacological profile of a compound, it is often screened against a wide array of receptors and transporters, an approach known as receptorome screening. For many psychoactive tryptamines, these broad screens reveal interactions beyond the primary serotonin receptor targets. wikipedia.org

A specific receptorome screening profile for this compound is not available in the reviewed literature. However, studies on structurally related tryptamine analogs, such as N,N-diallyltryptamine derivatives, have identified common off-target interactions. wikipedia.org This data provides a general framework for the potential interactions of the broader tryptamine class.

Table 1: General Receptor Interaction Profile for Psychoactive Tryptamine Analogs (This table represents common targets for the broader class of tryptamine derivatives and is not specific to this compound due to a lack of available data.)

Receptor/Transporter ClassCommon Targets within ClassGeneral Interaction Noted in Tryptamine Analogs
Serotonin Receptors5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7Primary targets with varying affinities across subtypes. wikipedia.org
Adrenergic Receptorsα₂, α₁Moderate to low affinity is often observed. wikipedia.org
Dopamine (B1211576) ReceptorsD₃, D₂, D₁Generally low affinity, with some exceptions showing moderate D₃ binding. wikipedia.org
Histamine (B1213489) ReceptorsH₁Some analogs show affinity for the H₁ receptor. wikipedia.org
Sigma Receptorsσ₁, σ₂Binding to sigma sites is reported for some tryptamines. wikipedia.org
Monoamine TransportersSerotonin Transporter (SERT)Affinity for SERT varies, with some compounds showing notable inhibition. wikipedia.org

Investigation of Off-Target Interactions

The investigation of off-target interactions is a critical step in the pharmacological characterization of any new chemical entity. Off-target effects occur when a drug interacts with molecular targets other than its intended primary target. youtube.comperkinelmer.com These unintended interactions can lead to unexpected side effects or, in some cases, novel therapeutic applications. perkinelmer.comfrontiersin.org For tryptamine derivatives like this compound, which are primarily designed to interact with serotonin (5-HT) receptors, a comprehensive screening against a panel of other receptors, transporters, and enzymes is essential to determine its selectivity profile. nih.govwisc.edu

The process of identifying off-target interactions typically involves screening the compound against a large number of biological targets. frontiersin.org This can be achieved through computational methods, such as the Similarity Ensemble Approach (SEA), and in vitro binding assays. frontiersin.org For example, broad screening panels like the CEREP panel can assess the binding affinity of a compound at a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. frontiersin.org Studies on structurally related tryptamines demonstrate that while they often show high affinity for various 5-HT receptor subtypes, they can also exhibit binding at other sites, including adrenergic, dopaminergic, and histaminergic receptors, as well as the serotonin transporter (SERT). nih.govwisc.edu For instance, the analysis of various N,N-diallyltryptamine (DALT) derivatives revealed binding to α2-adrenoceptors, dopamine D3 receptors, and histamine H1 receptors. wisc.edu Such comprehensive profiling is necessary to understand the full pharmacological spectrum of this compound and to predict its potential in vivo effects and side-effect profile.

G Protein-Coupled Receptor (GPCR) Signaling Mechanisms

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the primary targets for a vast number of therapeutic drugs. ebi.ac.uk Upon agonist binding, GPCRs undergo a conformational change that allows them to activate intracellular heterotrimeric G proteins. ebi.ac.uk This activation initiates a cascade of downstream signaling events that ultimately produce a cellular response. The signaling pathways activated by GPCRs can be broadly categorized into canonical (G protein-dependent) and non-canonical (G protein-independent) pathways.

Canonical G Protein Signaling Pathways (e.g., Ca2+ mobilization, IP accumulation)

The canonical signaling pathways are mediated directly by the activation of heterotrimeric G proteins, which consist of α, β, and γ subunits. Serotonin receptors, the likely targets of this compound, couple to different G protein families. For instance, 5-HT1A receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, while 5-HT2A receptors couple to Gq/11 proteins. nih.govnih.gov

Activation of the Gq/11 pathway by an agonist leads to the stimulation of phospholipase C (PLC). creative-bioarray.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). creative-bioarray.com

IP Accumulation: IP3 is a short-lived molecule that is rapidly metabolized into other inositol phosphates, including inositol monophosphate (IP1). bmglabtech.com Because IP1 is more stable and accumulates in the cell, its measurement is a reliable method for quantifying Gq pathway activation. bmglabtech.comnews-medical.net Assays like the HTRF® IP-One assay are used to measure IP1 accumulation, providing a robust readout of receptor activity. bmglabtech.comnih.gov

Ca2+ Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. creative-bioarray.com This transient increase in intracellular Ca2+ can be measured using fluorescent calcium indicators, such as Fluo-4 or the FLIPR Calcium Assay Kits. perkinelmer.comhamamatsu.commoleculardevices.com The intensity of the fluorescent signal is proportional to the intracellular calcium concentration, making it a direct measure of Gq-mediated signaling. hamamatsu.commoleculardevices.com

Non-Canonical Signaling and Beta-Arrestin Recruitment

In addition to G protein-mediated signaling, GPCRs can also signal through G protein-independent pathways, most notably via β-arrestins. nih.gov Initially known for their role in receptor desensitization and internalization, β-arrestins are now recognized as versatile scaffold proteins that can initiate their own signaling cascades. nih.gov

Upon agonist-induced receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited from the cytosol to the receptor at the cell membrane. This recruitment not only uncouples the receptor from G proteins but also initiates signaling pathways involved in processes like mitogen-activated protein kinase (MAPK) activation. The concept of "biased agonism" or "functional selectivity" describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of either G protein or β-arrestin pathways. nih.gov This has significant implications for drug design, as it may be possible to develop ligands that selectively engage therapeutic pathways while avoiding those that cause adverse effects. Assays to measure β-arrestin recruitment, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays (e.g., Tango or PathHunter), are crucial for determining the signaling bias of a compound like this compound.

Agonist Efficacy and Potency Determination in In Vitro Assays

The functional activity of an agonist at a GPCR is characterized by its potency and efficacy, which are determined through in vitro functional assays. aatbio.com

Potency refers to the concentration of a drug required to produce a specific effect. wikipedia.org It is most commonly quantified by the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of its own maximal response. wikipedia.org A lower EC50 value indicates higher potency. wikipedia.org

Efficacy (Emax) represents the maximum response a drug can produce in a given assay. aatbio.com A full agonist is a compound that elicits the maximum possible response, while a partial agonist produces a submaximal response, even at saturating concentrations. youtube.com Intrinsic activity is a measure of a drug's efficacy relative to a full agonist. nih.gov

These parameters are determined by generating concentration-response curves from in vitro assays, such as the calcium mobilization or IP1 accumulation assays described previously. The data is typically fitted to a sigmoidal curve using non-linear regression to derive the EC50 and Emax values. wuxiapptec.comnih.gov

Table 2: Illustrative Functional Potency (EC50, nM) and Efficacy (%Emax) of Tryptamines at Human 5-HT2 Receptors This table presents functional data for well-characterized tryptamines to illustrate how potency and efficacy are reported. The specific values for this compound would need to be determined experimentally.

CompoundReceptorAssayEC50 (nM)Emax (%)
5-HT5-HT2ACa2+ Mobilization6.8100
5-HT5-HT2BCa2+ Mobilization3.5100
5-HT5-HT2CCa2+ Mobilization1.3100
DOI5-HT2ACa2+ Mobilization1.8100
LSD5-HT2ACa2+ Mobilization3.996

Data is illustrative and sourced from studies on related compounds. Emax is relative to the response of the endogenous ligand, serotonin (5-HT). nih.gov

In Vitro Pharmacological Characterization Beyond Receptor Binding

Enzyme Interaction Studies

Investigations into the interaction of 5-Propoxytryptamine with key enzymes involved in neurotransmitter metabolism and inflammatory pathways provide insight into its broader pharmacological profile.

Monoamine Oxidase (MAO) Inhibition/Substrate Activity

Cholinesterase Inhibition (AChE)

Acetylcholinesterase (AChE) is a key enzyme in the breakdown of the neurotransmitter acetylcholine. frontiersin.orgagetds.commdpi.comfrontiersin.orgnih.gov The inhibitory activity of various compounds on AChE is a significant area of research, particularly in the context of neurological disorders. There is currently a lack of specific published data on the in vitro inhibitory potency (e.g., IC50 values) of this compound against acetylcholinesterase.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are central to the inflammatory process through the synthesis of prostaglandins. nih.govnih.govspringernature.comresearchgate.netmdpi.com The potential for compounds to inhibit these enzymes is a key indicator of their anti-inflammatory properties. To date, specific in vitro studies quantifying the inhibitory effects of this compound on COX-1 or COX-2 activity have not been reported in the available scientific literature.

Cellular Functional Assays

Cell-based functional assays are essential for determining the efficacy of a compound to activate or block receptor signaling in a biologically relevant context. creative-biolabs.comnih.govinnoprot.cominnoprot.com

Receptor Activation in Cell-Based Systems

Serotonin (B10506) receptors are a primary target for many tryptamine (B22526) compounds. creative-biolabs.cominnoprot.cominnoprot.comeurofinsdiscovery.com Functional assays, such as those measuring calcium flux or cyclic AMP (cAMP) levels, are used to determine the potency and efficacy of a compound at these receptors. creative-biolabs.comnih.govinnoprot.cominnoprot.com While the broader class of tryptamines is known to interact with various serotonin receptor subtypes, specific data from cell-based functional assays detailing the EC50 values and efficacy of this compound at these receptors are not currently available in published research.

High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid assessment of a compound's activity against a wide array of biological targets. nih.govnih.govufl.edu This methodology can provide a broad overview of a compound's pharmacological profile. There is no publicly available data from high-throughput screening campaigns that specifically details the activity of this compound across various assays.

In Vivo Preclinical Pharmacological Investigations Non Human

Non-Rodent In Vivo Pharmacokinetic (PK) Studies

Pharmacokinetic studies are fundamental in preclinical drug development to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov These studies help determine key parameters that inform dosing and potential efficacy. vimta.comcreative-biolabs.com However, specific in vivo pharmacokinetic data for 5-Propoxytryptamine in non-rodent species have not been reported in available scientific literature.

Absorption, Distribution, and Elimination in Non-Human Species

There are currently no published studies detailing the absorption, distribution, and elimination profile of this compound in any non-human species. The processes of ADME are critical for understanding how a substance moves through and is processed by a living organism. nih.gov Absorption describes the compound's entry into systemic circulation, distribution refers to its dissemination throughout the body's fluids and tissues, and elimination encompasses both metabolic transformation and excretion from the body. nih.gov Without experimental data, any discussion of these properties for this compound would be speculative.

Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd)

The determination of pharmacokinetic parameters is essential for quantifying a drug's behavior in the body. europeanreview.org These parameters include:

Cmax: The maximum plasma concentration a drug achieves.

Tmax: The time at which Cmax is observed.

AUC (Area Under the Curve): Represents the total drug exposure over time.

t1/2 (Half-life): The time required for the drug concentration to decrease by half.

CL (Clearance): The volume of plasma cleared of the drug per unit time.

Vd (Volume of Distribution): The apparent volume into which a drug is distributed in the body. europeanreview.orgmsdvetmanual.com

A search of scientific databases and literature yields no specific studies that have measured these essential pharmacokinetic parameters for this compound in non-rodent models. Consequently, a data table for these values cannot be generated.

Neurobiological Studies in Animal Models

Neurobiological studies in animal models are crucial for understanding how a compound affects the brain and behavior. This includes its interaction with neural circuits and receptor systems. youtube.com While the serotonin (B10506) (5-HT) system, the likely target of tryptamines, is known to modulate a vast array of neural circuits and behaviors, nih.govnih.gov specific investigations into the effects of this compound are not documented.

Modulation of Neural Circuitry

The modulation of neural circuits by serotonergic compounds is a key area of neuroscience research. nih.gov These compounds can alter the activity of neurons and the communication between different brain regions, thereby influencing behavior. nih.gov However, there is no available research that specifically examines the effects of this compound on the modulation of neural circuitry in animal models. Studies on related compounds, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have explored receptor-mediated actions, but these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.gov

Receptor-Mediated Behavioral Responses in Preclinical Models

The behavioral effects of tryptamines are generally mediated by their interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.gov Animal models are used to characterize these behavioral responses. For instance, studies with 5-MeO-DMT in rats have identified specific behaviors, such as forepaw treading, that are linked to the activation of 5-HT1A receptors. nih.gov Despite the existence of these models for related compounds, there are no published preclinical studies that have characterized the specific receptor-mediated behavioral responses induced by this compound.

Mechanistic Studies of Physiological Responses in Animals

General pharmacological principles suggest that this compound, as a tryptamine (B22526) derivative, would likely interact with serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT1A subtypes, which are common targets for this class of compounds. The physiological responses to such interactions in animals typically involve a range of effects that are subjects of mechanistic studies for other analogous compounds. These often include:

Head-Twitch Response (HTR): A rapid, rotational head movement observed in rodents, which is a well-established behavioral proxy for 5-HT2A receptor activation. Mechanistic studies in this area for other tryptamines often investigate the specific neural circuits and downstream signaling pathways involved.

Thermoregulation: Tryptamines can induce changes in core body temperature, either hyperthermia or hypothermia, depending on the specific compound, dose, and ambient temperature. Mechanistic investigations for other compounds explore the role of various 5-HT receptors in the hypothalamus and other brain regions that regulate body temperature.

Cardiovascular Effects: Alterations in heart rate and blood pressure are common physiological responses to tryptamines. Mechanistic studies of related compounds focus on the activation of 5-HT receptors in the periphery and the central nervous system that modulate cardiovascular function.

However, without specific studies on this compound, any discussion of its physiological mechanisms in animals would be purely speculative and extrapolated from the effects of related but distinct chemical entities. The length of the propoxy chain in this compound, compared to the methoxy (B1213986) or ethoxy groups of more well-studied tryptamines, would be expected to alter its pharmacokinetic and pharmacodynamic properties, including its affinity and efficacy at various serotonin receptors. These differences would, in turn, influence its specific physiological effects and the underlying mechanisms.

Due to the absence of direct research and empirical data for this compound in the available scientific literature, no detailed research findings or data tables on its mechanistic studies of physiological responses in animals can be provided at this time.

Structure Activity Relationships Sar and Computational Approaches

Qualitative Structure-Activity Relationship (SAR) Analysis

Qualitative SAR analysis examines how specific structural features of 5-Propoxytryptamine and related molecules influence their biological effects.

The substituent at the 5-position of the tryptamine (B22526) indole (B1671886) ring is a critical determinant of receptor affinity and selectivity. In this compound, the propoxy group (-O-CH₂CH₂CH₃) plays a key role. Generally, increasing the length of the alkoxy chain at this position can modulate the compound's interaction with serotonin (B10506) receptors.

The size, lipophilicity, and potential for hydrogen bonding of the propoxy group influence how the molecule fits into the receptor's binding pocket. Compared to smaller alkoxy groups like methoxy (B1213986) or ethoxy, the longer propoxy group can establish more extensive van der Waals interactions with hydrophobic residues within the receptor. This can lead to variations in binding affinity and functional activity at different 5-HT receptor subtypes. nih.gov For instance, the specific length and conformation of the propoxy chain can favor binding to one receptor subtype over another, thereby defining its selectivity profile. nih.gov The optimal length for an alkoxy substituent often represents a balance; while increased length can enhance hydrophobic interactions, excessively bulky groups may introduce steric hindrance, preventing optimal binding.

Substituent at 5-PositionRelative LipophilicityPotential Impact on Receptor Binding
Methoxy (-OCH₃)LowerForms specific hydrogen bonds; less hydrophobic interaction.
Ethoxy (-OCH₂CH₃)ModerateIncreased hydrophobic interaction compared to methoxy.
Propoxy (-OCH₂CH₂CH₃) Higher Potentially enhanced hydrophobic interactions; may improve affinity or alter selectivity depending on receptor topology.
Isopropoxy (-OCH(CH₃)₂)HigherIntroduces branching, which can affect steric fit within the binding pocket.

This table illustrates general SAR principles for alkoxy-substituted tryptamines based on physicochemical properties.

The indole nucleus is the foundational scaffold of tryptamines and is essential for their biological activity. researchgate.net This bicyclic aromatic structure is analogous to the indole portion of the endogenous neurotransmitter serotonin (5-hydroxytryptamine), allowing it to be recognized by serotonin receptors. mdpi.com

Key features of the indole nucleus contributing to activity include:

Aromatic System : The π-electron system of the indole ring engages in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tryptophan, tyrosine) in the receptor binding site.

Indole Nitrogen (NH) : The nitrogen atom within the indole ring can act as a hydrogen bond donor, forming a crucial interaction that helps to anchor the ligand in the correct orientation within the receptor. acs.org This interaction is considered a hallmark of tryptamine binding to many G protein-coupled receptors.

Ethylamine (B1201723) Side Chain : The ethylamine side chain at the C3 position provides the basic nitrogen atom that typically forms an ionic bond with an acidic residue, such as aspartate, in the transmembrane domain of the receptor. This salt bridge is a primary anchoring point for many monoamine ligands. mssm.edu

Together, these features make the indole nucleus a privileged scaffold for interacting with serotonin receptors, with modifications at various positions, such as the C5 propoxy group, serving to fine-tune the potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized molecules.

Predictive QSAR models for receptor binding of tryptamine derivatives like this compound are developed through a systematic process. nih.gov A dataset of tryptamines with experimentally determined binding affinities (e.g., Kᵢ or IC₅₀ values) for a specific receptor is compiled. For each molecule, a set of numerical descriptors is calculated, representing its physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., topological indices, electronic properties).

Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that correlates these descriptors with the observed binding affinities. mdpi.com

Example of a QSAR Data Structure:

CompoundlogP (Descriptor 1)Molecular Surface Area (Descriptor 2)Experimental pKᵢPredicted pKᵢ
Tryptamine A2.1180 Ų7.57.4
Tryptamine B2.5200 Ų8.18.2
This compound ... ... (Experimental) (Predicted)
Tryptamine C3.0220 Ų8.58.6

These models undergo rigorous validation using internal (cross-validation) and external test sets to ensure their predictive power. nih.govresearchgate.net A validated QSAR model can then be used to screen virtual libraries of compounds and prioritize candidates with high predicted binding affinity for synthesis and testing.

Modern SAR studies increasingly employ sophisticated machine learning and neural network algorithms to build more accurate and robust predictive models, especially for large and complex datasets. nih.gov Unlike traditional QSAR, which often relies on linear relationships, machine learning can capture complex, non-linear patterns between chemical structures and biological activity. arxiv.org

Algorithms such as Random Forest, Support Vector Machines (SVM), and Gradient Boosting are trained on datasets of known ligands to classify compounds as active or inactive, or to predict their precise binding affinity. researchgate.net Deep neural networks can learn directly from 2D or 3D representations of molecules, automatically identifying relevant features without the need for pre-calculated descriptors. mdpi.com These advanced models have been successfully applied to predict the activity of ligands at various serotonin receptors, demonstrating high accuracy and providing valuable tools for virtual screening and lead optimization in drug discovery. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that provide a three-dimensional, dynamic view of how a ligand like this compound interacts with its receptor target at an atomic level. nih.govherbmedpharmacol.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Using a 3D model of the target receptor (often derived from X-ray crystallography, cryo-EM, or homology modeling), docking algorithms sample numerous possible binding poses of this compound within the binding site and score them based on factors like intermolecular forces and geometric complementarity. herbmedpharmacol.com The results can identify key interactions, such as:

Hydrogen bonds between the indole NH or amine side chain and polar residues.

Hydrophobic interactions between the propoxy group and nonpolar pockets in the receptor.

An ionic bond between the protonated amine and an acidic residue like aspartate. mssm.edu

Ligand-Receptor Interaction Analysis

Computational docking and site-directed mutagenesis studies of serotonin (5-HT) receptors have elucidated a highly conserved binding mode for tryptamine-based ligands. The interaction is primarily anchored by a salt bridge between the protonated amine of the tryptamine's ethylamine side chain and a conserved aspartate residue (D3.32) in transmembrane helix 3 (TM3) of the receptor. nih.govresearchgate.net This foundational interaction is critical for the initial recognition and binding of the ligand.

Beyond this primary anchor point, the indole ring of the tryptamine scaffold forms crucial interactions within the binding pocket. For this compound, the propoxy group at the 5-position is positioned to interact with specific residues in the receptor. Studies on related 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) suggest that this 5-alkoxy substitution can significantly influence selectivity, particularly favoring the 5-HT1A receptor over the 5-HT2A receptor. nih.gov Computational analyses predict that 5-alkoxytryptamines have a more favorable interaction within the 5-HT1A binding pocket compared to the 5-HT2A pocket. nih.gov

The key interactions for a tryptamine scaffold, and by extension this compound, with a generic 5-HT receptor are summarized below.

Ligand MoietyReceptor Residue/RegionInteraction TypeSignificance
Ethylamine Side Chain (Protonated Amine)Aspartate (D3.32) in TM3Ionic Bond (Salt Bridge)Primary anchoring interaction for ligand binding. nih.govresearchgate.net
Ethylamine Side ChainSerine (S3.36) in TM3Hydrogen BondOrients the ligand within the binding pocket and can influence receptor activation. nih.gov
Indole NH GroupSerine in TM5Hydrogen BondContributes to stabilizing the ligand's orientation.
Indole RingAromatic residues (e.g., Phenylalanine, Tryptophan) in TM6π-π StackingEnhances binding affinity through hydrophobic interactions.
5-Propoxy GroupResidues in TM3, TM5, TM6, TM7Hydrophobic/Van der Waals InteractionsContributes to affinity and selectivity for specific receptor subtypes.

Conformational Changes and Binding Pockets

The binding of an agonist like this compound to a serotonin receptor, which is a G protein-coupled receptor (GPCR), induces significant conformational changes that lead to signal transduction. nih.gov The binding pocket for tryptamines is located within the transmembrane domain, formed by residues from TM3, TM5, TM6, and TM7. researchgate.netmdpi.com

Upon ligand binding, these transmembrane helices undergo a rearrangement. This process is initiated by the interaction of the ligand with key residues, which disrupts a network of intramolecular interactions that keep the receptor in its inactive state. This conformational shift is particularly notable in an outward movement of the intracellular end of TM6, which opens up a cavity on the cytoplasmic side of the receptor. nih.gov This newly formed cavity allows for the binding and activation of intracellular G proteins, initiating the downstream signaling cascade.

The binding pocket itself can be divided into an orthosteric binding pocket (OBP), where the core of the ligand binds, and an extended binding pocket (EBP), which accommodates larger substituents on the ligand. mdpi.com For this compound, the tryptamine core occupies the OBP, making the critical salt bridge with Asp3.32. The propoxy group at the 5-position extends towards the EBP, and its specific interactions within this region can modulate the ligand's efficacy and selectivity, influencing the precise nature of the conformational change and subsequent signaling bias. mdpi.com

Metabolic Pathways and Biotransformation of 5 Propoxytryptamine

Enzymatic Biotransformation Pathways (e.g., MAO metabolism)

The enzymatic biotransformation of tryptamines is primarily carried out by two main enzyme systems: Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) enzymes.

Monoamine Oxidase (MAO) Metabolism: Tryptamine (B22526) and its derivatives are well-known substrates for MAO, an enzyme responsible for the oxidative deamination of monoamines. This process is a major inactivation pathway for many neurotransmitters and xenobiotics. For tryptamines, MAO-A is the principal isoenzyme involved in their metabolism. The action of MAO on the ethylamine (B1201723) side chain of 5-Propoxytryptamine would lead to the formation of an unstable aldehyde intermediate, which is then rapidly oxidized by aldehyde dehydrogenase to form 5-propoxyindole-3-acetic acid (5-PO-IAA). This pathway is a common metabolic route for many tryptamines.

Cytochrome P450 (CYP) Metabolism: The CYP450 superfamily of enzymes, located primarily in the liver, plays a crucial role in the phase I metabolism of a wide variety of compounds. For 5-alkoxytryptamines, several CYP isozymes have been identified as being involved in their biotransformation. Based on studies of structurally related compounds like 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), the following CYP-mediated reactions are expected for this compound:

O-Dealkylation: This is a key metabolic pathway for alkoxylated compounds. In the case of this compound, the propoxy group at the 5-position of the indole (B1671886) ring can be removed to form 5-hydroxy-N,N-dialkyltryptamine (a compound analogous to psilocin). The resulting hydroxyl group can then undergo further phase II conjugation reactions. Studies on analogous compounds suggest that CYP2D6 is a primary enzyme responsible for this O-demethylation reaction. researchgate.net

Hydroxylation: The indole ring of tryptamines is susceptible to hydroxylation at various positions, most commonly at the 6-position. This reaction is also catalyzed by CYP enzymes, with studies on 5-MeO-DIPT implicating CYP1A1 in 6-hydroxylation. researchgate.net

N-Dealkylation: The alkyl groups attached to the nitrogen atom of the ethylamine side chain can be removed through N-dealkylation, another CYP-mediated process. For a dialkylated tryptamine, this can occur sequentially to form the corresponding secondary and primary amines. In the metabolism of 5-MeO-DIPT, CYP2C19, CYP1A2, and CYP3A4 have been shown to mediate N-dealkylation. researchgate.net

Identification and Characterization of Metabolites

The identification and characterization of metabolites are essential for understanding the complete disposition of a compound in the body. While specific metabolites of this compound have not been detailed in the provided search results, a predictive profile can be constructed based on the metabolism of analogous 5-alkoxytryptamines, such as 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) and 5-methoxy-N-ethyl-N-propyltryptamine (5-MeO-EPT). researchgate.netnih.gov

The primary metabolic transformations anticipated for this compound are O-depropylation, hydroxylation of the indole ring, and N-dealkylation of the side chain, followed by phase II conjugation reactions (e.g., glucuronidation and sulfation).

Table 1: Predicted Metabolites of this compound Based on Analogous Compounds

Metabolite Name Metabolic Pathway Description
5-Hydroxy-tryptamine derivativeO-DepropylationRemoval of the propyl group from the 5-position, resulting in a hydroxylated tryptamine.
6-Hydroxy-5-propoxytryptamineAromatic HydroxylationAddition of a hydroxyl group to the 6-position of the indole ring.
N-Desalkyl-5-propoxytryptamineN-DealkylationRemoval of one of the alkyl groups from the terminal nitrogen.
N,N-Didesalkyl-5-propoxytryptamineN-DealkylationRemoval of both alkyl groups from the terminal nitrogen.
5-Propoxyindole-3-acetic acidOxidative Deamination (MAO)Product of the MAO pathway, resulting from oxidation of the ethylamine side chain.
Conjugated MetabolitesGlucuronidation/SulfationPhase II metabolites where hydroxylated products are conjugated with glucuronic acid or sulfate.

This table is predictive and based on the metabolic pathways of structurally similar compounds.

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are a fundamental tool in drug discovery and development to predict the in vivo metabolic clearance of a compound. These assays typically utilize liver subcellular fractions, such as microsomes or S9 fractions, or intact hepatocytes, which contain the primary drug-metabolizing enzymes.

The stability of a compound is assessed by incubating it with the chosen in vitro system and monitoring its disappearance over time. The results are usually expressed as the half-life (t½) and intrinsic clearance (CLint). A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to low bioavailability and a short duration of action in vivo.

For this compound, an in vitro metabolic stability assay would likely involve incubation with human and animal liver microsomes in the presence of NADPH (a cofactor for CYP enzymes). The concentration of this compound would be measured at several time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Illustrative Data from a Hypothetical In Vitro Metabolic Stability Assay of this compound

Parameter Human Liver Microsomes Rat Liver Microsomes Mouse Liver Microsomes
Half-life (t½, min) 453025
Intrinsic Clearance (CLint, µL/min/mg protein) 15.423.127.7

Disclaimer: The data in this table are hypothetical and for illustrative purposes only. No specific in vitro metabolic stability data for this compound was found in the provided search results.

Metabolic Investigations in Non-Human Biological Systems

Metabolic studies in non-human biological systems, particularly in animal models like rats and mice, are crucial for understanding the in vivo biotransformation of a new chemical entity. These studies help to identify metabolites formed in a living organism and can provide insights into potential species differences in metabolism.

A typical in vivo metabolism study would involve administering this compound to the animal model (e.g., orally or via injection) and collecting biological samples such as urine, feces, and blood over a specific period. These samples are then processed and analyzed to identify and quantify the parent compound and its metabolites.

Drawing from a study on the in vivo metabolism of 5-MeO-DIPT in rats, a similar investigation for this compound would likely reveal a profile of metabolites in the urine. researchgate.net In the 5-MeO-DIPT study, metabolites were identified and quantified, with 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) being the main metabolite. researchgate.net The parent drug was found in much smaller amounts, indicating extensive metabolism. researchgate.net

Table 3: Summary of Findings from an In Vivo Metabolism Study of 5-MeO-DIPT in Rats (as an analogue for this compound)

Compound Percentage of Administered Dose in Urine (0-24h)
5-MeO-DIPT (Parent Drug)Not explicitly quantified as a major component
5-OH-DIPT20.5%
5-OH-IPT3.6%
5-MeO-IAA3.4%
5-MeO-NIPT2.6%

Source: Adapted from Kanamori et al. (2006) as cited in a review. researchgate.net This table illustrates the type of data that would be obtained from an in vivo metabolism study of this compound in a rat model.

Such studies are vital for constructing a comprehensive understanding of the metabolic fate of this compound and for the safety assessment of its metabolites.

Analytical Methodologies for 5 Propoxytryptamine Research

Spectroscopic Characterization Techniques (e.g., NMR, FT-IR)

Spectroscopic methods are foundational for elucidating the molecular structure of 5-Propoxytryptamine. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR and carbon-13 (¹³C) NMR, provides detailed information about the arrangement of atoms and the connectivity within the molecule. Characteristic chemical shifts and coupling patterns observed in ¹H NMR spectra can confirm the presence of the indole (B1671886) ring, the propoxy group, and the ethylamine (B1201723) side chain. ¹³C NMR offers insights into the carbon backbone, identifying distinct carbon environments. Fourier-Transform Infrared (FT-IR) spectroscopy complements NMR by identifying functional groups present in this compound. Key absorption bands would typically correspond to C-H stretching in aliphatic and aromatic regions, N-H stretching of the amine, C=C stretching of the indole ring, and C-O stretching of the ether linkage in the propoxy group. These spectral fingerprints are essential for unambiguous identification and structural verification.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and quantifying its levels.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of this compound and quantifying its concentration in samples. Reversed-phase HPLC, utilizing C18 stationary phases and mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffers), is commonly employed. Detection is often achieved using UV-Vis detectors, as the indole chromophore of this compound absorbs strongly in the ultraviolet region. Optimization of mobile phase composition, flow rate, and column temperature allows for efficient separation of this compound from potential impurities or related compounds. HPLC methods can be validated to ensure accuracy, precision, linearity, and sensitivity for quantitative analysis.

Gas Chromatography (GC) can also be applied to the analysis of this compound, provided the compound is sufficiently volatile or can be derivatized to enhance its volatility and thermal stability. GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), allows for the separation and quantification of this compound. Its application might be more prevalent for analyzing samples where derivatization is feasible or for specific types of matrices. The choice of GC column (e.g., non-polar or moderately polar capillary columns) depends on the separation requirements.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for its identification and quantification. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with MS for analyzing polar and semi-polar compounds like tryptamines. The resulting mass spectrum provides a characteristic mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺, which serves as a primary identifier. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can further confirm the compound's structure by revealing specific substructures.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for metabolite profiling of this compound. This hyphenated technique allows for the separation of the parent compound from its potential metabolites in biological samples, followed by sensitive and selective detection and identification. By analyzing the mass spectra and fragmentation patterns of separated components, researchers can identify metabolic transformations, such as hydroxylation, dealkylation, or conjugation. The high sensitivity and specificity of LC-MS/MS enable the detection and quantification of low-abundance metabolites, providing insights into the compound's metabolic fate.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are employed to investigate the interaction of this compound with specific biological targets, primarily receptors. In these assays, a radiolabeled ligand (either the compound itself or a known ligand for the target receptor) is used to measure the binding affinity of this compound. The principle involves incubating the receptor preparation with a fixed concentration of radioligand and varying concentrations of unlabeled this compound. By measuring the displacement of the radioligand by this compound, researchers can determine its binding affinity (e.g., Ki or IC50 values) for the receptor. This method is crucial for understanding the pharmacological profile and potential mechanisms of action of this compound at a molecular level.

Future Directions and Unresolved Questions in 5 Propoxytryptamine Research

Exploration of Novel Receptor Interactions

Future research must move beyond a narrow focus on primary serotonergic targets. A comprehensive screening of 5-Propoxytryptamine's affinity for a diverse panel of G-protein coupled receptors (GPCRs) and ion channels is necessary. This includes, but is not limited to, various subtypes of dopamine (B1211576), adrenergic, and histamine (B1213489) receptors, as well as trace amine-associated receptors (TAARs). The interaction profile of related tryptamines suggests that even minor structural modifications can alter receptor selectivity, potentially leading to unique pharmacological effects. frontiersin.orgfrontiersin.org For instance, studies on mescaline derivatives show that extending the 4-alkoxy substituent can increase 5-HT2A and 5-HT2C receptor binding affinities. frontiersin.org

A key unresolved question is how the longer propoxy chain of this compound, compared to the methoxy (B1213986) group of 5-MeO-DMT, influences its binding pocket interactions. It is hypothesized that the increased lipophilicity and size of the propoxy group may confer higher affinity or altered selectivity for certain receptor subtypes. Future studies should employ radioligand binding assays to determine the inhibition constants (Ki) of this compound across this expanded receptor panel.

Table 1: Hypothetical Target Receptor Panel for this compound This table represents a proposed panel for future binding studies, not existing data.

Receptor FamilySpecific SubtypesRationale for Investigation
Serotonin (B10506)5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5, 5-HT6, 5-HT7Primary targets for tryptamines; modulation of mood, perception, and cognition. nih.gov
DopamineD1, D2, D3, D4, D5Potential modulation of reward pathways and cognitive function.
Adrenergicα1A, α1B, α2A, α2B, β1, β2Involvement in physiological arousal and potential cardiovascular effects.
HistamineH1, H2, H3, H4Potential off-target effects related to sedation or inflammation.
TAARTAAR1Known target for some psychoactive amines, modulating monoaminergic systems.

Elucidation of Complete Metabolic Fate

The metabolism of a compound dictates its pharmacokinetic profile, including its duration of action and the potential for active metabolites. For 5-MeO-DMT, the primary metabolic pathways include O-demethylation by the CYP2D6 enzyme to form the active metabolite bufotenine (5-HO-DMT), and inactivation via deamination by monoamine oxidase A (MAO-A). benthamdirect.comnih.gov

The complete metabolic fate of this compound is a significant unresolved question. The presence of the propoxy group introduces several potential metabolic pathways that require elucidation:

O-Depropylation: Similar to the O-demethylation of 5-MeO-DMT, it is plausible that cytochrome P450 enzymes could cleave the propoxy group to yield bufotenine. Identifying the specific CYP isozymes responsible is critical for predicting potential drug-drug interactions.

Side-Chain Oxidation: The propyl chain itself could be a target for oxidation, leading to the formation of hydroxylated or carboxylated metabolites with unknown pharmacological activity.

N-Dealkylation and Oxidation: The N,N-dimethyl groups on the tryptamine (B22526) side-chain are also subject to metabolism, including N-demethylation and N-oxidation. researchgate.net

Phase II Conjugation: Primary metabolites, such as a hydroxylated form, would likely undergo Phase II metabolism, such as glucuronidation or sulfation, to facilitate excretion. frontiersin.orgnih.gov

Future research should utilize in vitro models, such as human liver microsomes (HLMs) and recombinant human CYP enzymes, to identify the primary metabolites. nih.govdntb.gov.ua Subsequent analysis using liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) can then be used to characterize the chemical structures of these metabolites. nih.gov Understanding these pathways is essential for predicting the compound's duration of action and identifying potential biomarkers of use.

Advanced Computational Modeling for Predictivity

In silico approaches, including molecular docking and quantum mechanics, are powerful tools for predicting the pharmacological and metabolic properties of novel compounds before undertaking extensive laboratory work. mdpi.comresearchgate.net These computational methods can provide insights into how a ligand interacts with its receptor on a molecular level and predict its metabolic susceptibility.

A major area for future research is the development of a robust computational model for this compound. This would involve several steps:

Homology Modeling: Creating high-fidelity 3D models of target receptors (e.g., 5-HT2A, CYP2D6) based on the known structures of related proteins.

Molecular Docking: Simulating the binding of this compound into the active sites of these receptor models. tandfonline.com This can predict binding affinity and identify key amino acid residues involved in the interaction, explaining why the propoxy group might confer different properties than a methoxy group. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time to assess the stability of the binding pose and potential allosteric effects.

Metabolism Prediction: Using software that models the active sites of metabolic enzymes to predict which parts of the this compound molecule are most likely to be chemically modified.

These predictive models can guide laboratory experiments, prioritizing the testing of interactions at receptors for which high binding affinity is predicted. A significant unresolved question that modeling can address is whether the increased flexibility and length of the propoxy chain allows for novel interactions within the binding pocket that are unavailable to smaller 5-alkoxy-tryptamines.

Development of Advanced In Vitro and Ex Vivo Models

While initial characterization relies on isolated receptors and enzymes, understanding the true physiological effect of this compound requires more complex biological systems. Advanced in vitro and ex vivo models can bridge the gap between simple binding assays and whole-organism studies. researchgate.net

Future research must progress toward employing these sophisticated models to investigate the functional consequences of receptor activation by this compound. Key unresolved questions revolve around how this compound modulates neural circuits and cellular function.

Advanced In Vitro Models: These include cultured neurons, glial cells, and more complex systems like brain organoids. nih.gov These models can be used to study changes in gene expression, neuronal firing rates, and synaptic plasticity following exposure to this compound. Functional assays, such as measuring calcium mobilization or β-arrestin recruitment, can provide a deeper understanding of the signaling pathways activated by the compound beyond simple binding affinity. nih.gov

Ex Vivo Models: These models utilize intact tissue from an organism, maintained in a viable state outside the body. researchgate.net For neuroscience research, this often involves acute brain slice preparations. Using ex vivo brain slices from regions rich in serotonin receptors, such as the prefrontal cortex or hippocampus, researchers can use electrophysiology techniques (e.g., patch-clamp) to directly measure how this compound alters the electrical properties of individual neurons and the function of local synaptic circuits. jneurosci.org This approach allows for the study of the compound's effects within a preserved, complex neural architecture.

The development and application of these models will be critical for elucidating the neurophysiological mechanisms underlying the potential psychoactive effects of this compound, providing a crucial link between molecular interactions and systems-level effects.

Conclusion

Summary of Current Academic Understanding of 5-Propoxytryptamine

This compound is a synthetic chemical compound belonging to the tryptamine (B22526) class, characterized by a propoxy group substituted at the 5-position of the indole (B1671886) ring. Its molecular formula is C14H20N2O, with a molecular weight of 244.33 g/mol . ontosight.ai Research into this compound has primarily focused on its potential biological and pharmacological effects, particularly its interactions within the serotonin (B10506) (5-HT) system. ontosight.ai While comprehensive, detailed pharmacological profiles for this compound itself may be less extensively documented compared to more widely studied tryptamine derivatives, its investigation is situated within the broader context of structure-activity relationship (SAR) studies of tryptamines. bluelight.org These studies explore how structural modifications, such as the addition of a propoxy group, can influence interactions with various serotonin receptor subtypes and other neurochemical targets. ontosight.ainih.gov

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical NameThis compound ontosight.ai
Molecular FormulaC14H20N2O ontosight.ai
Molecular Weight244.33 g/mol ontosight.ai
Registry ID (CHEMBL)CHEMBL109526 ontosight.ai

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 5-Propoxytryptamine in biological samples?

  • Methodological Answer : Fluorometric assays are a robust starting point due to their precision and sensitivity for detecting tryptamine derivatives at sub-microgram levels . For biological matrices, homogenization using salt-saturated alkylated solutions followed by n-butanol extraction is advised to isolate this compound. Validation should include spike-and-recovery experiments and calibration curves to ensure accuracy. Cross-validation with LC-MS/MS is recommended for specificity, particularly in complex samples.

Q. How should this compound reference standards be stored and handled to ensure stability?

  • Methodological Answer : Long-term stability (≥2 years) is achieved at -20°C in airtight, light-protected containers . Aliquot stocks to minimize freeze-thaw cycles. For reconstitution, use HPLC-grade solvents (e.g., methanol or acetonitrile) and verify purity via UV-Vis spectrophotometry or NMR before use. Batch-specific certificates of analysis (CoA) must be reviewed to confirm identity and purity thresholds (>95%).

Q. What are the key considerations when designing in vitro studies to assess this compound’s receptor-binding affinity?

  • Methodological Answer : Use radioligand binding assays (e.g., 5-HT receptor subtypes) with negative controls (e.g., excess serotonin) to confirm specificity. Define concentration ranges based on preliminary dose-response curves (e.g., 1 nM–100 µM). Include reference standards (e.g., 5-HT or 5-MeO-DMT) for comparative IC50 calculations. Ensure tissue preparations (e.g., rat brain membranes) are standardized to minimize inter-experimental variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC50 values for this compound across studies?

  • Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify protocol disparities . Key variables to harmonize include:

  • Biological models (e.g., cell lines vs. primary neurons).
  • Assay conditions (pH, temperature, incubation time).
  • Detection methods (fluorometry vs. LC-MS).
    Perform meta-analyses using random-effects models to quantify heterogeneity and adjust for confounding factors .

Q. What strategies optimize the detection of this compound in low-concentration environments (e.g., cerebrospinal fluid)?

  • Methodological Answer : Combine pre-concentration techniques (e.g., solid-phase extraction) with ultra-sensitive LC-MS/MS using deuterated internal standards (e.g., this compound-d4). Limit of detection (LOD) can be enhanced to <1 pg/mL via:

  • Ion pairing reagents (e.g., heptafluorobutyric acid).
  • Collision energy optimization for MRM transitions.
    Validate with matrix-matched calibration curves to account for ion suppression .

Q. How can multi-omics data be integrated to elucidate this compound’s mechanisms in neurological pathways?

  • Methodological Answer : Apply a systems biology framework:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., HTR1A, TPH2) post-treatment.
  • Proteomics : SILAC labeling to quantify serotonin pathway enzymes.
  • Metabolomics : NMR or HRMS to track tryptophan metabolism intermediates.
    Use tools like STRING or KEGG for pathway enrichment analysis and prioritize targets via machine learning (e.g., random forests) .

Q. What experimental designs minimize off-target effects in in vivo studies of this compound?

  • Methodological Answer : Employ conditional knockout models (e.g., Cre-lox systems) to isolate receptor subtypes. Pharmacokinetic profiling (AUC, Cmax, T½) should guide dosing regimens to avoid saturation of non-target sites. Include:

  • Negative control cohorts (vehicle-only).
  • Positive controls (selective 5-HT agonists/antagonists).
    Behavioral assays (e.g., forced swim test) must be blinded and randomized to reduce bias .

Methodological Frameworks and Validation

  • Research Question Design : Use the PICOT framework to structure hypotheses (Population, Intervention, Comparison, Outcome, Time) . For feasibility, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Data Reporting : Adhere to PRISMA for systematic reviews and Cochrane guidelines for meta-analyses . Tables must be self-explanatory with footnotes clarifying statistical methods (e.g., ANOVA, post-hoc corrections) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.